molecular formula C17H17N3O2 B7882924 N-(3,4-dimethoxybenzyl)quinazolin-4-amine

N-(3,4-dimethoxybenzyl)quinazolin-4-amine

Cat. No.: B7882924
M. Wt: 295.34 g/mol
InChI Key: ADZMICFBZXHAEZ-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)quinazolin-4-amine: is a chemical compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a quinazoline core substituted with a 3,4-dimethoxybenzyl group, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzyl)quinazolin-4-amine typically involves the reaction of quinazoline derivatives with 3,4-dimethoxybenzylamine under specific conditions. One common method involves the use of a condensation reaction where the quinazoline core is reacted with 3,4-dimethoxybenzylamine in the presence of a suitable catalyst and solvent . The reaction conditions, such as temperature and pH, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of This compound may involve large-scale synthesis using similar condensation reactions but with enhanced process controls and optimization to ensure consistency and efficiency. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxybenzyl)quinazolin-4-amine: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline oxides, while reduction can produce reduced quinazoline derivatives. Substitution reactions can result in a variety of substituted quinazoline compounds with different functional groups .

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)quinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to anti-cancer or anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological context and application.

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-21-15-8-7-12(9-16(15)22-2)10-18-17-13-5-3-4-6-14(13)19-11-20-17/h3-9,11H,10H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADZMICFBZXHAEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC2=NC=NC3=CC=CC=C32)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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